molecular formula C24H23N5OS2 B11978433 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11978433
M. Wt: 461.6 g/mol
InChI Key: RYQNNPQVCDNFEE-AFUMVMLFSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, sulfanyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common approach includes the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism by which 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide stands out due to its dual aromatic systems and the presence of both triazole and thiophene moieties. These features contribute to its unique electronic properties and potential for diverse applications in various fields.

Properties

Molecular Formula

C24H23N5OS2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23N5OS2/c1-16-4-9-19(10-5-16)23-27-28-24(29(23)20-11-6-17(2)7-12-20)31-15-22(30)26-25-14-21-13-8-18(3)32-21/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+

InChI Key

RYQNNPQVCDNFEE-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=C(S4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=C(S4)C

Origin of Product

United States

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